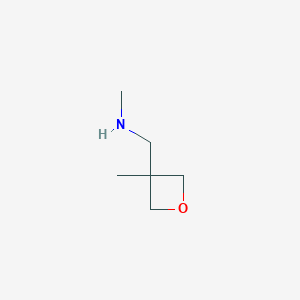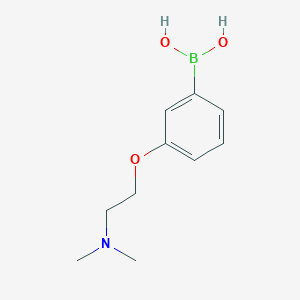
5-(2-Quinolinil)-2-tiofeno carboxilato de etilo
Descripción general
Descripción
Ethyl 5-(2-quinolinyl)-2-thiophenecarboxylate is a heterocyclic compound that combines the structural features of quinoline and thiophene. Quinoline is a nitrogen-containing aromatic compound, while thiophene is a sulfur-containing aromatic compound. This combination results in a compound with unique chemical and physical properties, making it of interest in various fields of scientific research and industrial applications.
Aplicaciones Científicas De Investigación
Ethyl 5-(2-quinolinyl)-2-thiophenecarboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes and receptors.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(2-quinolinyl)-2-thiophenecarboxylate typically involves the reaction of 2-quinolinecarboxylic acid with ethyl thioglycolate under acidic conditions. The reaction proceeds through the formation of an intermediate ester, which then undergoes cyclization to form the final product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of Ethyl 5-(2-quinolinyl)-2-thiophenecarboxylate may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production processes.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-(2-quinolinyl)-2-thiophenecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,5-dione derivatives.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline nitrogen and thiophene sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic or neutral conditions.
Major Products Formed
Oxidation: Quinoline-2,5-dione derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline and thiophene derivatives, depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of Ethyl 5-(2-quinolinyl)-2-thiophenecarboxylate involves its interaction with various molecular targets, including enzymes and receptors. The compound’s quinoline moiety can intercalate into DNA, disrupting replication and transcription processes, while the thiophene moiety can interact with proteins, altering their function. These interactions can lead to the inhibition of cell growth and proliferation, making the compound a potential candidate for anticancer and antimicrobial therapies.
Comparación Con Compuestos Similares
Ethyl 5-(2-quinolinyl)-2-thiophenecarboxylate can be compared with other similar compounds, such as:
Quinoline derivatives: These compounds share the quinoline moiety and exhibit similar biological activities, but may differ in their chemical reactivity and physical properties.
Thiophene derivatives: These compounds share the thiophene moiety and are often used in materials science applications, but may lack the biological activity associated with the quinoline moiety.
Quinoline-thiophene hybrids: These compounds combine the features of both quinoline and thiophene, similar to Ethyl 5-(2-quinolinyl)-2-thiophenecarboxylate, but may have different substitution patterns and functional groups, leading to variations in their properties and applications.
Propiedades
IUPAC Name |
ethyl 5-quinolin-2-ylthiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2S/c1-2-19-16(18)15-10-9-14(20-15)13-8-7-11-5-3-4-6-12(11)17-13/h3-10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDGVKIURVOPASD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(S1)C2=NC3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101253807 | |
| Record name | Ethyl 5-(2-quinolinyl)-2-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101253807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1171919-15-5 | |
| Record name | Ethyl 5-(2-quinolinyl)-2-thiophenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1171919-15-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-(2-quinolinyl)-2-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101253807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[4-(Isopentyloxy)benzyl]-2-butanamine](/img/structure/B1388371.png)




amine](/img/structure/B1388379.png)
![N-[(3-fluoro-4-methoxyphenyl)methyl]cyclopropanamine](/img/structure/B1388380.png)
![3-{[4-(Diethylamino)benzoyl]amino}propanoic acid](/img/structure/B1388381.png)

